Diethylammonium diethyldithiocarbamate

描述

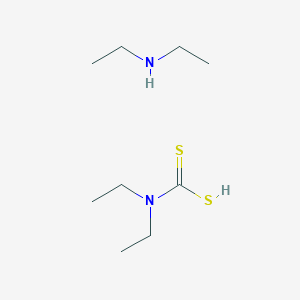

Diethylammonium diethyldithiocarbamate is an organic sulfur compound with the chemical formula C₉H₂₂N₂S₂. It is a white to off-white crystalline solid that is soluble in water, chloroform, and methanol . This compound is known for its strong metal-binding properties and is widely used in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

Diethylammonium diethyldithiocarbamate can be synthesized by reacting diethylamine with carbon disulfide in the presence of an alkaline medium . The reaction typically proceeds as follows:

- Diethylamine is mixed with carbon disulfide in an alkaline solution, such as sodium hydroxide or potassium hydroxide.

- The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of this compound is complete.

- The product is then isolated by filtration, washed with water, and dried under vacuum.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in batch reactors, and the process involves careful control of temperature, pH, and reaction time to achieve the desired quality .

化学反应分析

Metal Coordination Chemistry

DDDC acts as a bidentate ligand, forming stable complexes with transition metals through its two sulfur atoms. This reactivity is critical in analytical chemistry and materials science.

Key Reactions:

-

Salt metathesis with metal salts :

This reaction produces square-planar nickel dithiocarbamate complexes, widely used in vulcanization and catalysis .

-

Palladium scavenging :

DDDC effectively removes residual palladium from polymer solutions by forming insoluble Pd(S₂CNEt₂)₂ complexes .

Table 1: Representative Metal-DDDC Complexes

| Metal Ion | Complex Formed | Application |

|---|---|---|

| Cu²⁺ | Cu(S₂CNEt₂)₂ | Antioxidant studies |

| Fe³⁺ | Fe(S₂CNEt₂)₃ | Spin-trapping in NO detection |

| Zn²⁺ | Zn(S₂CNEt₂)₂ | Vulcanization accelerator |

pH-Dependent Extraction Behavior

DDDC exhibits pH-responsive phase partitioning, enabling selective metal ion extraction.

Key Findings:

-

Aqueous phase (pH > 8) : DDDC remains ionized, favoring interaction with hydrophilic metals (e.g., Cd²⁺, Pb²⁺) .

-

Organic phase (pH < 4) : DDDC transitions to its protonated form, extracting metals like Cu²⁺ and Fe³⁺ into chloroform or methanol .

Table 2: Extraction Efficiency of Metals with DDDC

| Metal Ion | Optimal pH | Extraction Efficiency (%) |

|---|---|---|

| Cd²⁺ | 8.5 | 98 ± 2 |

| Cu²⁺ | 3.5 | 95 ± 3 |

| Pb²⁺ | 9.0 | 89 ± 4 |

Redox Reactions

DDDC undergoes oxidation and alkylation, expanding its utility in organic synthesis.

Key Reactions:

-

Oxidation to thiuram disulfide :

This reaction produces thiuram disulfides, used as rubber vulcanization accelerators .

-

Alkylation with dichloromethane :

Heavy Metal Chelation and Detoxification

DDDC mobilizes toxic metals like cadmium (Cd) from biological systems:

科学研究应用

Environmental Applications

1.1 Complexing Agent for Heavy Metals

DDDC is primarily used as a complexing agent for heavy metals in environmental analysis and remediation. It facilitates the speciation and extraction of metals such as silver from aquatic environments. The ability of DDDC to form stable complexes with metals enhances the detection and quantification of metal ions in water samples, which is crucial for assessing pollution levels and mitigating environmental risks .

Table 1: Applications of DDDC in Environmental Science

Medical Applications

2.1 Antiviral Properties

Recent studies have indicated that DDDC exhibits antiviral properties, particularly against viruses such as HIV. The compound has been investigated for its potential to inhibit viral replication and reduce the progression of viral diseases . This property makes it a candidate for further research in antiviral drug development.

2.2 Treatment of Inflammatory Diseases

DDDC has been explored for its anti-inflammatory effects, showing promise in treating conditions characterized by excessive inflammation. Its mechanism involves the inhibition of pro-inflammatory cytokines, which can be beneficial in managing diseases like rheumatoid arthritis and other chronic inflammatory conditions .

Table 2: Medical Applications of DDDC

Industrial Applications

3.1 Use in Analytical Chemistry

In analytical chemistry, DDDC serves as a reagent for the extraction and determination of metal ions in various matrices. Its effectiveness as a chelating agent allows for improved sensitivity in detecting trace metals, making it valuable in environmental monitoring and quality control processes .

3.2 Role in Bioprocessing

DDDC is employed in bioprocessing applications, particularly in cell culture and transfection protocols. Its ability to modify cellular environments enhances the efficiency of gene delivery systems, making it an important tool in biotechnology research .

Table 3: Industrial Applications of DDDC

Case Studies

4.1 Heavy Metal Pollution Study

A study conducted on heavy metal pollution in the Yangtze Estuary utilized DDDC to assess metal concentrations in freshwater organisms. The findings highlighted the effectiveness of DDDC in extracting silver ions from biological samples, demonstrating its utility as a complexing agent in environmental assessments .

4.2 Antiviral Research

Research exploring the antiviral properties of DDDC has shown that it can significantly reduce viral loads in infected cell cultures. This study paves the way for further investigations into its potential as an antiviral therapeutic agent against various viral infections .

作用机制

Diethylammonium diethyldithiocarbamate exerts its effects primarily through its strong metal-binding properties. The compound forms stable complexes with metal ions, which can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems . The molecular targets include various metalloenzymes and metal transport proteins .

相似化合物的比较

Similar Compounds

- Sodium diethyldithiocarbamate

- Potassium diethyldithiocarbamate

- Zinc diethyldithiocarbamate

Uniqueness

Diethylammonium diethyldithiocarbamate is unique due to its specific metal-binding properties and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring strong and selective metal ion binding .

生物活性

Diethylammonium diethyldithiocarbamate (DADDTC) is a dithiocarbamate compound known for its versatile biological activities, particularly in the fields of medicine and agriculture. This article explores its biological activity, including antimicrobial, anticancer, and metal chelation properties, supported by various research findings and case studies.

Chemical Structure and Properties

DADDTC has the molecular formula and is characterized by its dithiocarbamate functional group, which allows it to form stable complexes with various metal ions. This chelating ability is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₂N₂S₂ |

| Molecular Weight | 206.32 g/mol |

| Solubility in Water | Poor |

| Melting Point | Not specified |

Antimicrobial Activity

DADDTC exhibits significant antimicrobial properties. A study evaluated its efficacy against Staphylococcus aureus and Staphylococcus epidermidis biofilms, common pathogens in surgical site infections (SSIs). The research demonstrated that DADDTC, when complexed with copper ions (Cu²⁺), effectively inhibited biofilm formation and reduced bacterial viability in vitro.

- In vitro Study Findings :

Anticancer Properties

DADDTC has been investigated for its potential anticancer effects. Its mechanism involves the formation of metal complexes that can induce apoptosis in cancer cells. Research indicates that DADDTC may be repurposed for cancer treatment due to its ability to disrupt cellular processes in malignant cells.

- Case Study :

Metal Chelation

DADDTC's ability to chelate heavy metals makes it useful in environmental applications, particularly in the remediation of contaminated sites. It can effectively bind to metals such as lead, cadmium, and mercury, facilitating their removal from soil and water.

- Research Findings :

Toxicological Profile

While DADDTC shows promising biological activities, it is essential to consider its toxicological profile. The compound has been evaluated for potential health effects following exposure.

Table 2: Toxicological Effects of DADDTC

| Effect Type | Observations |

|---|---|

| Acute Toxicity | Low toxicity in animal models |

| Chronic Exposure | Potential reproductive effects observed |

| Genotoxicity | Limited data available |

属性

IUPAC Name |

diethylcarbamodithioic acid;N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS2.C4H11N/c1-3-6(4-2)5(7)8;1-3-5-4-2/h3-4H2,1-2H3,(H,7,8);5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGTWXBPCIHUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.CCN(CC)C(=S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061749 | |

| Record name | Diethylammonium diethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1518-58-7 | |

| Record name | Diethylammonium diethyldithiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylammonium diethyldithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Contramine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamodithioic acid, N,N-diethyl-, compd. with N-ethylethanamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylammonium diethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylammonium diethyldithiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Diethylammonium diethyldithiocarbamate interact with heavy metals?

A1: this compound acts as a chelating agent, forming stable complexes with various heavy metal ions. This interaction involves the sulfur atoms in the D-DDC molecule donating electron pairs to the metal ion, creating a ring-like structure. This complexation effectively removes the free metal ions from solution, reducing their reactivity and toxicity. [, , ]

Q2: What is the significance of D-DDC's chelating ability in analytical chemistry?

A2: D-DDC's chelation with heavy metals allows for their extraction from complex matrices like environmental samples and biological materials. This preconcentration step enhances the sensitivity of analytical techniques like atomic absorption spectrometry, enabling the determination of trace amounts of heavy metals. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H24N2S2. Its molecular weight is 236.43 g/mol. []

Q4: What spectroscopic techniques are commonly employed to characterize D-DDC and its complexes?

A4: Infrared (IR) spectroscopy is frequently used to characterize D-DDC and its complexes. The characteristic peaks in the IR spectrum provide information about the bonding characteristics and coordination modes of the D-DDC ligand with metal ions. Additionally, techniques like nuclear magnetic resonance (NMR) and mass spectrometry can offer further insights into the structure and properties of D-DDC complexes. [, , ]

Q5: Are there any known catalytic properties or applications of this compound?

A5: While D-DDC is primarily known for its chelating properties, research suggests potential catalytic activity. For instance, its use in synthesizing nanocrystals like EuS nanocrystals highlights its potential in facilitating controlled material synthesis. Further investigation is needed to explore and harness its full catalytic potential. []

Q6: Have computational methods been employed to study this compound?

A6: While experimental techniques are predominantly used to study D-DDC, computational methods like density functional theory (DFT) calculations could provide valuable insights into its electronic structure, bonding characteristics, and interactions with metal ions. Such studies could contribute to a deeper understanding of its chelating behavior and aid in designing novel D-DDC derivatives with enhanced properties. []

Q7: How do structural modifications of the D-DDC molecule influence its chelating ability and selectivity towards different metal ions?

A7: Modifications to the alkyl substituents on the nitrogen atoms of D-DDC can impact its chelating ability and selectivity for specific metal ions. For instance, increasing the alkyl chain length might enhance its lipophilicity, potentially affecting its extraction efficiency in organic solvents. Similarly, introducing functional groups with varying electron-donating or -withdrawing properties could alter its binding affinity and selectivity towards different metal ions. [, ]

Q8: What are some strategies for improving the stability or solubility of this compound in specific applications?

A8: The stability of D-DDC can be enhanced by storing it under inert atmospheric conditions and protecting it from light and moisture. Its solubility can be improved by utilizing appropriate organic solvents. Furthermore, formulating D-DDC as a solid complex with specific metal ions could enhance its stability and tailor its properties for targeted applications. [, ]

Q9: What safety precautions should be taken when handling this compound?

A9: When handling D-DDC, appropriate personal protective equipment, including gloves and safety glasses, should be worn to prevent skin and eye contact. It's crucial to work in a well-ventilated area to avoid inhalation of its dust or vapors. Proper waste disposal procedures should be followed, adhering to local regulations. []

Q10: What are some of the analytical methods employed to quantify this compound and its metal complexes?

A10: Analytical techniques like UV-Vis spectrophotometry, atomic absorption spectrometry (AAS), and inductively coupled plasma atomic emission spectrometry (ICP-AES) are commonly employed to quantify D-DDC and its metal complexes. These methods rely on the characteristic absorbance or emission wavelengths of the analyte to determine its concentration. [, , ]

Q11: Are there any alternative compounds with similar chelating properties to this compound?

A11: Yes, various alternative chelating agents exist, each with unique properties and selectivities for different metal ions. Some common alternatives include:

- Ammonium pyrrolidinedithiocarbamate (APDC): Frequently employed in analytical chemistry for preconcentrating heavy metals before analysis. [, ]

- Sodium diethyldithiocarbamate (NaDDTC): A water-soluble alternative to D-DDC, often used in extractions from aqueous solutions. []

- Dithizone: A highly sensitive chelating agent commonly used for spectrophotometric determination of heavy metals. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。